molecular formula C8H11ClFNO2S B13494605 3-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride

3-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride

Cat. No.: B13494605
M. Wt: 239.70 g/mol
InChI Key: IRINTMGVWDPWGX-UHFFFAOYSA-N
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Description

Covalent Serine Residue Modification Pathways

AEBSF hydrochloride operates through irreversible covalent modification of serine residues within protease active sites. Its sulfonyl fluoride group (-SO₂F) reacts with the hydroxyl group of catalytic serine, forming a stable sulfonyl-enzyme complex that blocks substrate access. This reaction follows a nucleophilic aromatic substitution mechanism, where the serine hydroxyl oxygen attacks the electrophilic sulfur atom in the sulfonyl fluoride moiety. Mass spectrometry studies confirm that each modified serine residue acquires an additional mass of 183.0354 Da, consistent with the adduct’s stoichiometry.

The inhibitor’s efficacy depends on reaction kinetics, characterized by second-order rate constants ($$k{2}/K{i}$$) that vary across serine proteases. For example:

Enzyme $$k{2}/K{i}$$ (M⁻¹s⁻¹)
Trypsin 3.06
Chymotrypsin 17.8
Thrombin 5.12
Plasmin 0.32
Plasma Kallikrein 0.68

Data derived from kinetic assays comparing AEBSF, PMSF, and DFP.

The aminoethyl group enhances aqueous solubility (200 mg/mL in water) compared to phenylmethylsulfonyl fluoride (PMSF), enabling broader applicability in biochemical buffers. Hydrolysis of AEBSF occurs slowly at neutral or alkaline pH, releasing fluoride ions and reducing inhibitory potency over time.

Comparative Inhibition Profiles Against PMSF and Related Compounds

AEBSF hydrochloride shares functional similarities with PMSF and diisopropyl fluorophosphate (DFP) but exhibits distinct advantages:

Property AEBSF Hydrochloride PMSF DFP
Aqueous Solubility 200 mg/mL 0.12 mg/mL 15.4 mg/mL
Stability at pH 7.0 70% activity after 22 h <10% activity after 1 h 50% activity after 6 h
LD₅₀ (Mice, IV) 76 mg/kg 1.2 mg/kg 0.4 mg/kg
Primary Off-Targets Tyr, Lys, His Tyr Ser, His

Sources: .

AEBSF’s higher solubility and stability make it preferable for prolonged experiments, such as cell culture (0.1–0.25 mM) or protein purification. Its lower toxicity (14-fold safer than PMSF in murine models) further supports its use in live-cell systems. Despite these advantages, AEBSF and PMSF exhibit comparable inhibition constants ($$K_{i}$$) for trypsin and chymotrypsin, underscoring shared mechanistic foundations.

Off-Target Reactivity and Implications for Experimental Design

While AEBSF primarily targets serine residues, mass spectrometry and proteomic analyses reveal modifications at tyrosine, lysine, histidine, and N-terminal amino groups. These off-target interactions arise from the sulfonyl fluoride’s electrophilic sulfur, which reacts with nucleophilic side chains beyond serine:

Residue Reactivity Rationale Experimental Impact
Tyrosine Phenolic hydroxyl group nucleophilicity Altered protein pI in 2D electrophoresis
Lysine ε-Amino group nucleophilicity False-positive crosslinking artifacts
Histidine Imidazole ring nucleophilicity Interference with metal-binding assays
N-Terminus Free α-amino group reactivity Blocked Edman degradation sequencing

Sources: .

In proteomics, such off-target effects complicate peptide identification and quantification. For example, tyrosine modifications mimic post-translational phosphorylation sites, while lysine adducts disrupt tryptic digestion patterns. Consequently, researchers working with mass spectrometry or structural biology often substitute AEBSF with fresh PMSF or optimize inhibition protocols to minimize exposure time.

Sulfonyl fluorides like AEBSF also exhibit reactivity toward non-protease targets, including acetylhydrolases and GTPases, via covalent bond formation at non-catalytic residues. This broad reactivity underscores the need for control experiments to verify target specificity, particularly in studies of enzyme kinetics or drug discovery.

Properties

Molecular Formula

C8H11ClFNO2S

Molecular Weight

239.70 g/mol

IUPAC Name

3-(2-aminoethyl)benzenesulfonyl fluoride;hydrochloride

InChI

InChI=1S/C8H10FNO2S.ClH/c9-13(11,12)8-3-1-2-7(6-8)4-5-10;/h1-3,6H,4-5,10H2;1H

InChI Key

IRINTMGVWDPWGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)CCN.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride typically involves the sulfonylation of a benzene derivative followed by the introduction of an aminoethyl group. The reaction conditions often require a controlled environment to ensure the stability of the sulfonyl fluoride group. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Mechanism of Action

Sulfonyl fluorides generally react via nucleophilic substitution at the sulfur center. For the 3-isomer, the aminoethyl group may influence reactivity due to steric or electronic effects compared to the 4-isomer (AEBSF). Key steps include:

  • Nucleophilic Attack : The fluoride ion (F⁻) attacks the sulfur center of the sulfonyl fluoride.

  • Formation of Sulfonate : The resulting sulfonate intermediate undergoes hydrolysis or further substitution.

Reactivity with Biological Targets

While detailed studies on the 3-isomer are absent, sulfonyl fluorides like AEBSF (4-isomer) irreversibly inhibit serine proteases (e.g., trypsin, chymotrypsin) by covalently modifying active-site serine residues ( ). For the 3-isomer, similar reactivity might be anticipated, though positional isomerism could alter binding affinity or stability.

Hydrolysis and Stability

The hydrochloride salt form of the compound suggests enhanced aqueous solubility. Sulfonyl fluorides are generally stable under acidic conditions but hydrolyze under alkaline pH to form sulfonic acids ( ).

Toxicological Considerations

Sulfonyl fluorides may exhibit skin/eye irritation and respiratory hazards, as seen with AEBSF ( ). Handling requires appropriate PPE, and reactions should be conducted in controlled environments.

Research Gaps

The provided sources lack specific data on the 3-isomer’s synthesis, reactivity, or applications. Most studies focus on the 4-isomer (AEBSF), which is widely used as a protease inhibitor. Further experimental work is needed to characterize the 3-isomer’s chemical behavior fully.

Comparison with AEBSF

Property 3-Isomer 4-Isomer (AEBSF)
Solubility Likely improved by HCl salt formHigh aqueous solubility
Protease Inhibition Not explicitly studiedIrreversible inhibition of serine proteases
Stability Hydrolysis at high pH (inferred)Stable at low pH

References AEBSF (Wikipedia) Electrochemical synthesis of sulfonyl fluorides (ACS Publications) ChemicalBook entry for the 3-isomer Sulfonyl fluorides in chemical biology (PMC) Safety data sheet (Fisher Scientific) One-pot synthesis of sulfonyl fluorides (RSC Publishing)

Scientific Research Applications

3-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride is widely used in scientific research:

Mechanism of Action

The compound exerts its effects by covalently modifying the hydroxyl group of serine residues in proteases. This modification leads to the formation of a stable sulfonyl enzyme derivative, effectively inhibiting the protease activity. The molecular targets include serine proteases such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The pathways involved often relate to the inhibition of protease-mediated processes, which can affect various biological functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 4-(2-Aminoethyl)benzenesulfonyl Fluoride Hydrochloride (AEBSF Hydrochloride)

The para-substituted AEBSF hydrochloride is a benchmark compound for comparison. Key differences include:

Property 3-(2-Aminoethyl)benzene-1-sulfonyl Fluoride Hydrochloride 4-(2-Aminoethyl)benzenesulfonyl Fluoride Hydrochloride (AEBSF)
Substituent Position Meta (C3) Para (C4)
CAS Number Not listed in major databases 30827-99-7
Molecular Formula Likely C8H11ClFNO2S (assumed) C8H11ClFNO2S
Molecular Weight ~239.70 g/mol (estimated) 239.69 g/mol
Solubility Unknown Water-soluble; preferred over PMSF due to higher solubility
Toxicity Likely similar hazards (skin corrosion, HF release) H314 (skin corrosion); releases HF upon hydrolysis
Biochemical Application Unreported Inhibits trypsin, chymotrypsin, thrombin

The para-substituted AEBSF’s efficacy stems from its optimal interaction with the active-site serine residue in proteases.

Other Sulfonyl Fluoride Derivatives

Sulfonyl fluorides are widely used as protease inhibitors and reactive warheads in chemical biology. Key analogues include:

Phenylmethanesulfonyl Fluoride (PMSF, CAS 329-98-6)
  • Structure : Simpler benzyl-substituted sulfonyl fluoride.
  • Comparison: Less water-soluble and more toxic than AEBSF . Lacks the aminoethyl group, reducing its specificity for certain proteases.
4-(2-Acetamidoethyl)benzene-1-sulfonyl Fluoride (CAS 1648793-91-2)
  • Structure : Acetamidoethyl substituent at the para position.
  • Comparison: The acetylated amino group may reduce reactivity with proteases but improve stability. No toxicity data available .
3-Bromo-4-(fluorosulfonyl)benzoic Acid (CAS 1935472-28-8)
  • Structure : Bromine and carboxylic acid groups introduce steric hindrance and polarity.
  • Comparison : Likely used in covalent protein labeling rather than protease inhibition .

Aminoethyl-Substituted Compounds

3-(2-Aminoethyl)-6-benzyloxyindole (6-Benzyloxytryptamine)
  • Structure: Indole core with benzyloxy and aminoethyl groups.
  • Highlights the role of substituent position in biological activity .

Biological Activity

3-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride, commonly referred to as AEBSF, is a potent serine protease inhibitor with significant biological activity. Its applications span various fields, including biochemistry, pharmacology, and therapeutic research. This article reviews the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure:

  • Molecular Formula: C8_8H10_10FNO2_2S·HCl
  • Molecular Weight: 239.69 g/mol
  • CAS Number: 30827-99-7

AEBSF acts primarily as an irreversible inhibitor of serine proteases. The sulfonyl fluoride group is crucial for its inhibitory action, allowing it to covalently bind to the active site of serine proteases, thereby preventing substrate access and subsequent proteolytic activity .

Biological Activities

AEBSF has been investigated for various biological activities:

  • Serine Protease Inhibition:
    • AEBSF effectively inhibits a broad spectrum of serine proteases, including those involved in inflammatory processes and allergic reactions .
  • Antiallergic Effects:
    • In murine models of allergic rhinitis, AEBSF treatment significantly reduced symptom scores and inflammatory markers such as serum IgE levels and tissue eosinophil counts. This suggests its potential in managing allergic conditions by modulating the immune response .
  • Antimicrobial Properties:
    • Preliminary studies indicate that AEBSF may possess antimicrobial properties, although detailed investigations are still required to elucidate its efficacy against specific pathogens.
  • Cancer Research:
    • AEBSF has been explored in cancer research for its potential to inhibit tumor-associated proteases, which play a role in cancer progression and metastasis.

Case Study 1: Allergic Rhinitis Model

A study involving a murine model demonstrated that AEBSF administration led to:

  • Decreased GATA-3 mRNA levels (indicative of reduced Th2 responses).
  • Lower IL-13 mRNA expression in nasal mucosa.
  • Increased regulatory T cells (CD4+^+CD25+^+Foxp3+^+) post-treatment.
    These findings highlight AEBSF's role in attenuating allergic inflammation through modulation of immune responses .

Case Study 2: Protease Inhibition in Cell Culture

In research focused on HIV-1 broadly neutralizing antibodies, AEBSF was utilized to prevent site-specific clipping during cell culture processes:

  • The application of AEBSF reduced proteolytic degradation, enhancing the stability of therapeutic antibodies.
  • A reversed-phase liquid chromatography method was developed to quantify AEBSF and its degradation product (4-(aminoethyl)benzenesulfonic acid), demonstrating its utility in biopharmaceutical manufacturing .

Comparative Analysis of Biological Activity

Activity AEBSF Other Serine Protease Inhibitors
Broad-spectrum inhibitionYesVaries
Anti-inflammatory effectsSignificantLimited
Antimicrobial propertiesPotentially presentConfirmed in some cases
Cancer therapeutic potentialUnder investigationEstablished for some compounds

Q & A

Q. What is the mechanism of action of 3-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride (AEBSF HCl) as a protease inhibitor?

AEBSF HCl is an irreversible serine protease inhibitor that covalently modifies the active site of enzymes by sulfonylation, primarily targeting trypsin- and chymotrypsin-like proteases. Its sulfonyl fluoride group reacts with hydroxyl groups in catalytic serine residues, forming a stable sulfonate ester bond, thereby blocking enzymatic activity .

Methodological Note : For enzyme inhibition assays, pre-incubate AEBSF HCl (at 0.1–1 mM) with the target enzyme for 15–30 minutes before initiating the reaction to ensure complete inactivation.

Q. How should AEBSF HCl stock solutions be prepared to ensure stability and efficacy?

AEBSF HCl is water-soluble (up to 100 mM). Prepare stock solutions in ultrapure water or neutral buffers (pH 6–8) to minimize hydrolysis. Avoid repeated freeze-thaw cycles; aliquot and store at –20°C for long-term stability. Freshly prepared solutions retain >90% activity for 24 hours at 4°C .

Q. What safety precautions are required when handling AEBSF HCl?

AEBSF HCl is a strong hydrogen fluoride (HF) release agent and causes severe skin/eye corrosion. Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid aerosol inhalation. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .

Q. How does AEBSF HCl compare to PMSF in terms of experimental utility?

AEBSF HCl offers higher water solubility , lower toxicity , and greater stability than PMSF. It is effective at lower concentrations (0.1–1 mM vs. 1–2 mM for PMSF) and does not require organic solvents like DMSO for dissolution, making it preferable for cell-based assays .

Advanced Research Questions

Q. How can researchers optimize AEBSF HCl use in cell culture to prevent cytotoxicity?

AEBSF HCl is membrane-impermeable , limiting its utility in intracellular protease inhibition. For extracellular protease suppression (e.g., in serum-containing media), use 0.1–0.5 mM. For intracellular targets, pair with membrane-permeable inhibitors (e.g., E-64 for cysteine proteases). Always validate cytotoxicity via MTT assays at working concentrations .

Q. What are the stability profiles of AEBSF HCl under varying pH and temperature conditions?

AEBSF HCl is stable in neutral buffers (pH 7–8) but hydrolyzes rapidly in acidic (pH < 5) or alkaline (pH > 9) conditions. At 25°C, its half-life is ~8 hours in pH 7.4 PBS, extending to >24 hours at 4°C. Avoid glassware (reacts with silica) and use polypropylene tubes for storage .

Q. How do conflicting reports on AEBSF HCl efficacy in certain buffer systems arise, and how can they be resolved?

Incompatibility with thiol-containing reagents (e.g., DTT, β-mercaptoethanol) or divalent cations (e.g., Ca²⁺, Mg²⁺) can reduce inhibitory activity. For example, DTT competes with the sulfonyl fluoride group, while Ca²⁺ stabilizes protease conformations. To troubleshoot:

  • Pre-incubate AEBSF HCl with the enzyme before adding other reagents.
  • Use alternative reducing agents (e.g., TCEP) or chelators (e.g., EDTA) .

Q. What experimental strategies mitigate interference of AEBSF HCl in downstream analyses (e.g., mass spectrometry)?

AEBSF HCl can alkylate peptides during sample preparation. To avoid artifacts:

  • Remove excess inhibitor via dialysis or size-exclusion chromatography.
  • Use immobilized enzyme reactors to separate inhibitor-enzyme complexes.
  • For mass spectrometry, employ reducing agents (e.g., DTT) to reverse sulfonylation post-digestion .

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